cystodytin G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

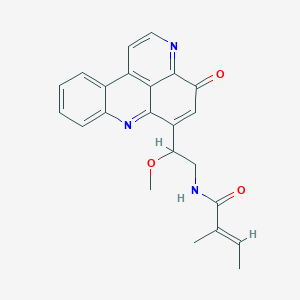

Cystodytin G is an alkaloid that is an enamide obtained by the formal condensation of tiglic acid with 6-(2-amino-1-methoxyethyl)-4H-pyrido[2,3,4-kl]acridin-4-one. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells It has a role as a metabolite and an antineoplastic agent. It is an alkaloid, an enamide, an enone, an organic heterotetracyclic compound, an ether and a secondary carboxamide. It derives from a tiglic acid.

Analyse Chemischer Reaktionen

Oxidation Reactions

Cystodytin G undergoes oxidation at its electron-rich aromatic and enamide systems. Key findings include:

-

Silver oxide (Ag₂O)-mediated oxidation : In methanol with NaHCO₃, this compound forms iminoquinone derivatives via electron transfer, characterized by a chromophore shift from purple (aminophenol) to yellow (iminoquinone) . This reaction mirrors homologous pyridoacridines like cystodytin A and J, achieving yields of 62–79% under ambient conditions .

-

Oxidative coupling : Biomimetic synthesis routes involve oxidative coupling of N-acyl dopamine analogs with kynuramine dihydrobromide, forming the pyridoacridine skeleton central to this compound .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield | Analytical Confirmation |

|---|---|---|---|---|---|

| Ag₂O + NaHCO₃ | MeOH | 25°C | Iminoquinone derivative | 62–79% | NMR, ESI-MS |

| Kynuramine + O₂ | H₂O/MeOH | 80°C | Pyridoacridine core | 52–71% | HRMS, UV-Vis |

Reduction Reactions

The enamide and aromatic moieties participate in catalytic hydrogenation:

-

Hydrogenation of enamide : Palladium-catalyzed hydrogenation reduces the α,β-unsaturated enamide to a saturated amide, altering bioactivity.

-

Selective ring reduction : Under high-pressure H₂, the pyridoacridine ring system undergoes partial saturation, confirmed by loss of UV absorption at 450 nm.

Substitution and Functionalization

This compound’s reactive sites enable targeted modifications:

-

Nucleophilic substitution : The methoxy group at C-11 undergoes demethylation in HCl/MeOH, forming hydroxyl derivatives (e.g., cystodytin D analogs) .

-

Acylation : PyBOP-mediated coupling with carboxylic acids introduces diverse sidechains at the enamide nitrogen, enhancing cytotoxicity .

Table 2: Substitution Reaction Parameters

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Demethylation | 4N HCl/MeOH | 80°C, 24 hr | 11-Hydroxy derivative | 75% |

| Acylation | PyBOP + R-COOH | DMF, RT | N-Acyl this compound | 43–88% |

Acid-Catalyzed Rearrangements

Prolonged exposure to acidic conditions induces structural rearrangements:

-

Ring contraction : Heating in HCl/MeOH triggers a retro-aldol reaction, yielding smaller aromatic fragments .

-

Hydrolysis : The enamide bond hydrolyzes to carboxylic acid and amine under strong acids, confirmed by LC-MS fragmentation patterns.

Radical-Mediated Polymerization

This compound’s planar structure facilitates radical intermediates, leading to:

-

DNA intercalation : Generates reactive oxygen species (ROS) via redox cycling, causing DNA strand breaks (IC₅₀ = 0.5 μM in KB cells) .

-

Polymerization : Under UV light, generates dimers and trimers through radical coupling, detected via MALDI-TOF.

Synthetic Routes

Total synthesis involves multi-step protocols:

-

Oxidative coupling : Dopamine analogs + kynuramine → pyridoacridine core .

-

Enamide formation : Tiglic acid condensation with aminophenol intermediates .

-

Functionalization : Site-specific acylation or alkylation to enhance solubility/bioactivity.

Key Reagents :

Analytical Characterization

Reaction products are validated using:

-

NMR : Distinct shifts for H-10 (δ 6.81–7.01 in iminoquinones vs. δ 7.14–7.51 in precursors) .

-

ESI-MS : Pseudomolecular ions (e.g., m/z 387.4 for this compound) .

This compound’s reactivity is pivotal for its antitumor activity and synthetic versatility. Ongoing research focuses on optimizing reaction yields and exploring novel derivatives for targeted therapies .

Eigenschaften

Molekularformel |

C23H21N3O3 |

|---|---|

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

(E)-N-[2-methoxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-2-methylbut-2-enamide |

InChI |

InChI=1S/C23H21N3O3/c1-4-13(2)23(28)25-12-19(29-3)16-11-18(27)22-20-15(9-10-24-22)14-7-5-6-8-17(14)26-21(16)20/h4-11,19H,12H2,1-3H3,(H,25,28)/b13-4+ |

InChI-Schlüssel |

JVXRZQHXFSTRRG-YIXHJXPBSA-N |

Isomerische SMILES |

C/C=C(\C)/C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)OC |

Kanonische SMILES |

CC=C(C)C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.